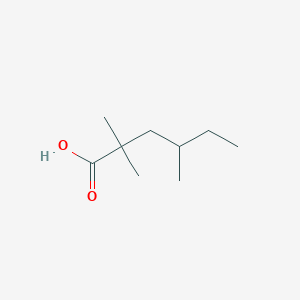![molecular formula C7H16Cl2N2 B13499813 (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride](/img/structure/B13499813.png)
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of pyrazine, which is known for its wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diamine with a diketone can lead to the formation of the desired pyrazine ring. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: It is investigated for its potential use in drug development, particularly for its kinase inhibitory properties.
Industry: It is used in the production of various organic materials and natural products.
Mecanismo De Acción
The mechanism of action of (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves the modulation of signaling pathways related to inflammation, microbial growth, or cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- (4aR,7aS)-octahydrofuro[3,4-b]pyrazine
- (4Ar,7as)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Uniqueness
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride is unique due to its specific ring structure and the presence of two nitrogen atoms, which contribute to its diverse biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H16Cl2N2 |
|---|---|
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-7(3-1)9-5-4-8-6;;/h6-9H,1-5H2;2*1H/t6-,7+;; |
Clave InChI |
CREVPTBUTYLKDI-DTQHMAPFSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](C1)NCCN2.Cl.Cl |
SMILES canónico |
C1CC2C(C1)NCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)

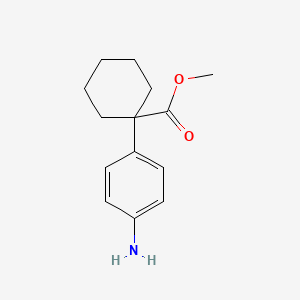
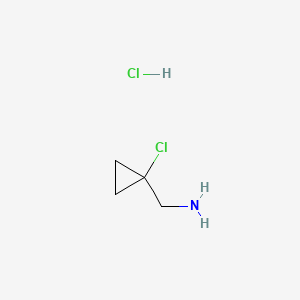
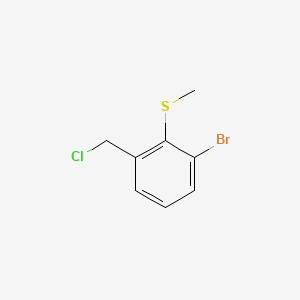
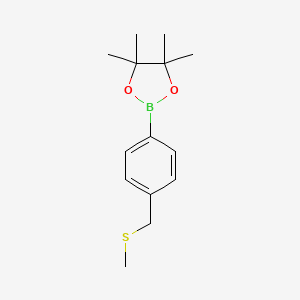

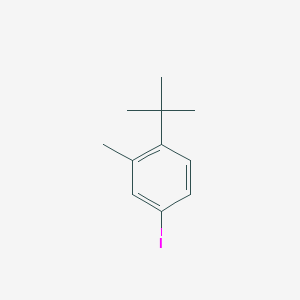
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
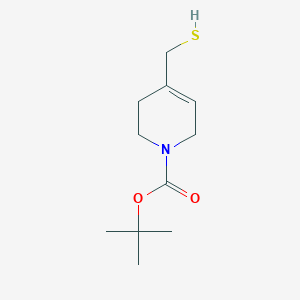
![1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B13499782.png)
